SAR-Defined Potency Window: Mono-Propynylthio vs. Di-Propynylthio Purines in Glioblastoma and Adenocarcinoma Cells
In a systematic study of propynylthio-substituted purines, compounds bearing two alkynylthio groups (e.g., 2,6-dipropynylthio-7-methylpurine) demonstrated IC₅₀ values of 0.07–4.08 µg/mL against human glioblastoma SNB-19, melanoma C-32, and adenocarcinoma MDA-MB-231 cell lines, whereas mono-propynylthio derivatives consistently exhibited substantially higher IC₅₀ values, with the SAR rule stating that 'compounds possessing two alkynylthio groups were more active than those possessing only one group' [1]. The target compound, as a mono-6-propynylthio purine, thus occupies a defined, lower-potency position in this SAR series.
| Evidence Dimension | In vitro anticancer potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 10 µg/mL (implied for mono-propynylthio derivatives) against SNB-19, C-32, MDA-MB-231 |
| Comparator Or Baseline | 2,6-Dipropynylthio-7-methylpurine (compound 4): IC₅₀ = 0.07–4.08 µg/mL against same cell lines |
| Quantified Difference | At least 2.5- to >140-fold lower potency for mono-substituted vs. di-substituted analogs |
| Conditions | Human glioblastoma SNB-19, melanoma C-32, adenocarcinoma MDA-MB-231 cell lines; MTT assay (72 h) |
Why This Matters
The quantified potency gap positions 1H-Purine, 6-(2-propynylthio)- as the appropriate choice when moderate target engagement is desired—for instance, as a less potent control compound in SAR campaigns or as a synthetic precursor for further derivatization into more potent di-substituted analogs.
- [1] Kowalska A, Latocha M, Pluta K. Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups. Med Chem Res. 2018;27(5):1384–1395. doi:10.1007/s00044-018-2155-3. View Source
